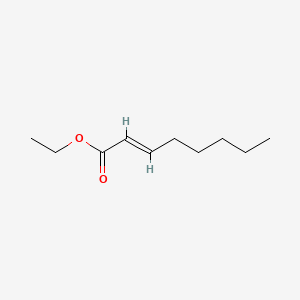

Ethyl (E)-oct-2-enoate

Description

2-Octenoic acid, ethyl ester has been reported in Carica papaya with data available.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-oct-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h8-9H,3-7H2,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISZSTYLOVXFII-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701020036 | |

| Record name | Ethyl (E)-oct-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Green-fruity aroma | |

| Record name | Ethyl trans-2-octenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1790/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in fats, Soluble (in ethanol) | |

| Record name | Ethyl trans-2-octenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1790/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.888-0.894 (20°) | |

| Record name | Ethyl trans-2-octenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1790/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7367-82-0, 2351-90-8 | |

| Record name | Ethyl (E)-2-octenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7367-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octenoic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002351908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-octenoate, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007367820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octenoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl (E)-oct-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl oct-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl (E)-oct-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-OCTENOATE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44BPD919TX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Ethyl (E)-oct-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (E)-oct-2-enoate, a volatile organic compound found in some fruits, is an unsaturated ester with potential applications in the flavor, fragrance, and pharmaceutical industries. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic data. Furthermore, it explores the current understanding of the biological activities of related unsaturated esters, offering insights into the potential pharmacological relevance of this compound.

Chemical and Physical Properties

This compound is a colorless liquid with a fruity aroma. Its fundamental properties are summarized in the table below, providing a valuable resource for researchers and chemists.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O₂ | [1][2][3] |

| Molecular Weight | 170.25 g/mol | [1][2] |

| CAS Number | 7367-82-0 | [1][2] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 222 °C (lit.) | [5] |

| Density | 0.883 g/mL at 25 °C (lit.) | [5] |

| Refractive Index (n20/D) | 1.4410 (lit.) | [5] |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and fats. | [1] |

| Flash Point | 90.56 °C (195.00 °F) | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry reactions. The two most common and effective methods are the Wittig reaction and Fischer esterification.

Wittig Reaction

The Wittig reaction is a reliable method for forming carbon-carbon double bonds, offering good control over stereochemistry. For the synthesis of this compound, a stabilized phosphorus ylide is reacted with hexanal (B45976). The stabilized ylide generally favors the formation of the (E)-isomer.

Materials:

-

Hexanal

-

Ethyl (triphenylphosphoranylidene)acetate (stabilized ylide)

-

Anhydrous toluene (B28343)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and ethyl acetate (B1210297) for elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hexanal (1.0 equivalent) in anhydrous toluene.

-

Add ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product will contain triphenylphosphine (B44618) oxide as a byproduct. Purify the crude mixture by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

-

Characterize the final product using spectroscopic methods (NMR, IR, MS).

Caption: Stepwise process of Fischer esterification for this compound synthesis.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~0.89 | t | ~6.8 | -CH₃ (terminal methyl) | |

| ~1.25-1.35 | m | -CH₂- (x3) | ||

| ~1.28 | t | 7.1 | O-CH₂-CH₃ | |

| ~2.18 | q | ~7.0 | -CH₂-CH= | |

| ~4.17 | q | 7.1 | O-CH₂-CH₃ | |

| ~5.80 | dt | 15.6, 1.5 | =CH-C=O | |

| ~6.95 | dt | 15.6, 7.0 | -CH=CH-C=O |

| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |

| 14.0 | -CH₃ (terminal methyl) | |

| 14.3 | O-CH₂-CH₃ | |

| 22.5 | -CH₂- | |

| 27.9 | -CH₂- | |

| 31.3 | -CH₂- | |

| 32.1 | -CH₂-CH= | |

| 60.1 | O-CH₂- | |

| 121.2 | =CH-C=O | |

| 149.8 | -CH=CH-C=O | |

| 166.7 | C=O |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. [1]

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~2958, 2931, 2860 | C-H stretching (alkane) |

| ~1725 | C=O stretching (α,β-unsaturated ester) |

| ~1655 | C=C stretching (alkene) |

| ~1265, 1178 | C-O stretching (ester) |

| ~980 | =C-H bending (trans-alkene) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 170. The fragmentation pattern is characteristic of an ethyl ester with an unsaturated alkyl chain.

| m/z | Fragment | Interpretation |

| 170 | [C₁₀H₁₈O₂]⁺ | Molecular ion (M⁺) |

| 141 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 125 | [M - OC₂H₅]⁺ | Loss of the ethoxy group |

| 97 | [C₆H₉O]⁺ | McLafferty rearrangement |

| 83 | [C₅H₇O]⁺ | |

| 55 | [C₄H₇]⁺ |

Mass Spectrometry Fragmentation Pathway:

Caption: Major fragmentation pathways of this compound in mass spectrometry.

Potential Biological Activity and Relevance in Drug Development

While direct studies on the biological activity of this compound are limited, the broader class of unsaturated fatty acid esters has garnered significant interest in the scientific community for their diverse biological roles.

Unsaturated fatty acids and their derivatives are known to possess anti-inflammatory properties. These effects are often mediated through the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

-

NF-κB Pathway: This pathway is a central regulator of inflammation. Some unsaturated fatty acid esters have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

-

MAPK Pathway: The MAPK signaling cascade is involved in cellular processes such as proliferation, differentiation, and apoptosis, and it also plays a crucial role in the inflammatory response. Certain unsaturated fatty acids can modulate the phosphorylation of key proteins in the MAPK pathway, such as ERK, JNK, and p38, leading to a downstream anti-inflammatory effect.

Given its structure as an α,β-unsaturated ester, this compound possesses a Michael acceptor functionality. This reactive site could potentially interact with nucleophilic residues (such as cysteine) in proteins, including transcription factors and enzymes involved in inflammatory signaling. This covalent modification could be a mechanism by which it exerts biological effects.

References

- 1. Redox-dependent anti-inflammatory signaling actions of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethyl 2-octenoate, (2E)- | C10H18O2 | CID 5364399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl (E)-2-octenoate [webbook.nist.gov]

- 4. scienceready.com.au [scienceready.com.au]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Physical Properties of Ethyl (E)-oct-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Ethyl (E)-oct-2-enoate. The information is curated for professionals in research and development, offering quantitative data, detailed experimental protocols, and a visual representation of a key experimental workflow.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Units | Conditions |

| Molecular Formula | C₁₀H₁₈O₂ | - | - |

| Molecular Weight | 170.25 | g/mol | - |

| Appearance | Colorless to pale yellow liquid | - | - |

| Boiling Point | 191.00 to 192.00 | °C | @ 760.00 mm Hg |

| 94.00 | °C | @ 30.00 mm Hg | |

| Density | 0.887 to 0.891 | g/cm³ | @ 25.00 °C |

| Refractive Index | 1.43800 to 1.44200 | - | @ 20.00 °C |

| Solubility in Water | 52.1 | mg/L | @ 25 °C (estimated) |

| Solubility in Organic Solvents | Soluble | - | Alcohol, Fats |

| Flash Point | 90.56 | °C | Tag Closed Cup |

| Vapor Pressure | 0.146 | mmHg | @ 25.00 °C (estimated) |

| Vapor Density | 5.8 | - | (Air = 1) |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a liquid organic compound like this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the capillary method is a common and accurate technique.[1][2][3][4]

Apparatus:

-

Thiele tube or a beaker for a heating bath (e.g., paraffin (B1166041) oil)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or hot plate

-

Stand and clamps

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in the Thiele tube or heating bath.

-

The heating bath is gently heated. Initially, a slow stream of bubbles will emerge from the capillary tube as the air inside expands.

-

As the temperature approaches the boiling point, the rate of bubbling will increase as the liquid's vapor fills the capillary.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary is noted.

-

Heating is then discontinued. The liquid will begin to be drawn into the capillary tube as the apparatus cools and the vapor pressure inside the capillary drops.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density is the mass per unit volume of a substance. A pycnometer, a flask with a precise volume, is commonly used for accurate density measurements of liquids.[5][6][7][8]

Apparatus:

-

Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance (m₁).

-

The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The temperature of the water is recorded.

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium. The volume is adjusted to the mark, and the outside is dried.

-

The pycnometer filled with the sample is weighed (m₃).

-

The density of the sample is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the recorded temperature.

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.[9][10][11][12][13]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Soft tissue

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index, often distilled water.

-

The prisms of the refractometer are cleaned with a soft tissue and a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

-

A few drops of this compound are placed on the surface of the lower prism using a clean dropper.

-

The two prisms are closed and locked together.

-

Water from the constant temperature bath is circulated through the jackets of the prisms to maintain a constant temperature (e.g., 20°C).

-

The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.

-

The coarse adjustment knob is turned until the light and dark fields are visible in the eyepiece.

-

The fine adjustment knob is used to bring the dividing line between the light and dark fields exactly onto the center of the crosshairs. If a colored band is visible, the dispersion compensator is adjusted to get a sharp, colorless line.

-

The refractive index is read directly from the instrument's scale.

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Test tubes

-

Graduated cylinder or pipette

-

Vortex mixer or stirring rod

Procedure for Solubility in Water:

-

A small, measured amount of this compound (e.g., 0.1 g) is added to a test tube.

-

A measured volume of deionized water (e.g., 3 mL) is added to the test tube.

-

The mixture is agitated vigorously using a vortex mixer or by shaking for a set period.

-

The mixture is allowed to stand and is then observed.

-

Solubility is determined by visual inspection. If the liquid forms a single, clear phase with the water, it is considered soluble. If it forms a cloudy suspension or separate layers, it is considered insoluble or sparingly soluble.[14][15][16][17]

Procedure for Solubility in Organic Solvents (e.g., Ethanol):

-

The same procedure as for water is followed, but with the organic solvent instead of water.

-

Miscibility is observed. If the two liquids form a homogeneous solution, they are miscible (soluble).

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near the surface of the liquid. The Tag Closed Cup method is a standard test for liquids with low viscosity.[18][19][20][21]

Apparatus:

-

Tag Closed Cup Tester

-

Thermometer

-

Ignition source (e.g., gas flame or electric igniter)

Procedure:

-

The sample cup of the Tag Closed Cup Tester is filled with this compound to the filling mark.

-

The lid is closed, and the thermometer is placed in its holder.

-

The sample is heated at a slow, constant rate.

-

At regular temperature intervals, the ignition source is applied by dipping it into the vapor space of the cup.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite with a distinct flash inside the cup.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the determination of the boiling point of this compound using the capillary method.

References

- 1. Video: Boiling Points - Procedure [jove.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. knowledge.reagecon.com [knowledge.reagecon.com]

- 6. studysmarter.co.uk [studysmarter.co.uk]

- 7. quora.com [quora.com]

- 8. matestlabs.com [matestlabs.com]

- 9. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 10. scribd.com [scribd.com]

- 11. davjalandhar.com [davjalandhar.com]

- 12. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 13. macro.lsu.edu [macro.lsu.edu]

- 14. chem.ws [chem.ws]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. saltise.ca [saltise.ca]

- 17. chem.ucalgary.ca [chem.ucalgary.ca]

- 18. store.astm.org [store.astm.org]

- 19. data.ntsb.gov [data.ntsb.gov]

- 20. kelid1.ir [kelid1.ir]

- 21. contitesting.com [contitesting.com]

Spectroscopic and Synthetic Profile of Ethyl (E)-oct-2-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies related to ethyl (E)-oct-2-enoate. This unsaturated ester is of interest in various fields, including flavor and fragrance chemistry, as well as a potential synthon in organic synthesis. This document presents its key spectroscopic data, detailed experimental protocols for its synthesis and characterization, and a visualization of its metabolic fate via the β-oxidation pathway.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~6.97 | dt | 15.6, 7.0 | H-3 |

| ~5.81 | dt | 15.6, 1.5 | H-2 |

| 4.18 | q | 7.1 | -OCH₂CH₃ |

| 2.21 | qd | 7.0, 7.3 | H-4 |

| 1.45 | sextet | 7.3 | H-5 |

| 1.30-1.25 | m | - | H-6, H-7 |

| 1.28 | t | 7.1 | -OCH₂CH₃ |

| 0.88 | t | 7.0 | H-8 |

Note: Chemical shifts are referenced to TMS (0 ppm) in CDCl₃. Data is compiled from typical values for similar structures and available literature.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 166.5 | C-1 (C=O) |

| 149.0 | C-3 |

| 121.0 | C-2 |

| 60.1 | -OCH₂CH₃ |

| 32.2 | C-4 |

| 31.2 | C-6 |

| 27.9 | C-5 |

| 22.5 | C-7 |

| 14.2 | -OCH₂CH₃ |

| 14.0 | C-8 |

Note: Chemical shifts are referenced to TMS (0 ppm) in CDCl₃. Data is compiled from typical values for similar structures and available literature.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2958, 2931, 2873 | Strong | C-H stretch (alkane) |

| 1724 | Strong | C=O stretch (α,β-unsaturated ester) |

| 1655 | Medium | C=C stretch (alkene) |

| 1265 | Strong | C-O stretch (ester) |

| 1178 | Strong | C-O stretch (ester) |

| 1038 | Medium | C-O stretch |

| 982 | Medium | =C-H bend (trans) |

Note: Spectrum typically recorded as a neat film.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 170 | 5 | [M]⁺ |

| 125 | 45 | [M - OCH₂CH₃]⁺ |

| 99 | 100 | [M - CH₂CH₂CH₂CH₃ - H]⁺ (McLafferty rearrangement) |

| 81 | 30 | [C₆H₉]⁺ |

| 73 | 55 | [COOCH₂CH₃]⁺ |

| 55 | 60 | [C₄H₇]⁺ |

| 43 | 40 | [C₃H₇]⁺ |

| 29 | 50 | [CH₂CH₃]⁺ |

Note: Electron Ionization (EI) at 70 eV. Fragmentation patterns are predicted based on typical ester fragmentation and may vary.

Experimental Protocols

Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

This protocol describes a general procedure for the synthesis of α,β-unsaturated esters, which can be adapted for this compound.

Materials:

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate (B1210297)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents).

-

Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.

-

Add anhydrous THF to the flask to create a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C.

-

Add a solution of hexanal (1.0 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy:

-

Prepare a solution of this compound (~10-20 mg for ¹H, ~50-100 mg for ¹³C) in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy:

-

Place a drop of neat this compound onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Process the spectrum to identify the wavenumbers of the major absorption bands.

Mass Spectrometry (MS):

-

Introduce a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) into a mass spectrometer, typically via a gas chromatograph (GC-MS).

-

Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 20-200 amu).

-

Analyze the fragmentation pattern to identify the molecular ion and key fragment ions.

Biological Context: β-Oxidation Pathway

This compound, as a fatty acid ester, is expected to be metabolized via the β-oxidation pathway after hydrolysis to (E)-oct-2-enoic acid. The presence of the double bond at the C-2 position necessitates a slightly modified pathway compared to saturated fatty acids. The following diagram illustrates the key steps in the β-oxidation of an activated C8 unsaturated fatty acid.

An In-depth Technical Guide to the 1H NMR Spectrum of Ethyl (E)-oct-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl (E)-oct-2-enoate. The document details the chemical shifts, coupling constants, and signal multiplicities, supported by a detailed experimental protocol for spectral acquisition. A visual representation of the molecular structure and proton environments is also included to aid in spectral interpretation.

1H NMR Spectral Data

The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The data, acquired in deuterated chloroform (B151607) (CDCl3), is summarized in the table below.

| Proton Assignment (Structure Label) | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

| H-2 | 5.81 | dt | 15.6, 1.5 | 1H |

| H-3 | 6.96 | dt | 15.6, 7.0 | 1H |

| H-4 | ~2.21 | m | - | 2H |

| H-5, H-6, H-7 | 1.25-1.45 | m | - | 6H |

| H-8 | 0.89 | t | 7.2 | 3H |

| H-1' | 4.18 | q | 7.1 | 2H |

| H-2' | 1.28 | t | 7.1 | 3H |

Note: The chemical shifts for protons H-4, H-5, H-6, and H-7 are based on typical values for similar structures and may vary slightly.

The trans-configuration of the double bond is confirmed by the large vicinal coupling constant (J = 15.6 Hz) between the vinylic protons H-2 and H-3[1].

Experimental Protocol

The following is a standard protocol for the acquisition of a 1H NMR spectrum of this compound.

2.1. Sample Preparation

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2.2. NMR Spectrometer Setup

-

The 1H NMR spectrum is acquired on a 300 MHz (or higher) NMR spectrometer.

-

The spectrometer is locked onto the deuterium (B1214612) signal of the CDCl3 solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

2.3. Data Acquisition Parameters

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

-

Acquisition Time: An acquisition time of 3-4 seconds is used.

-

Spectral Width: A spectral width of 10-12 ppm is set.

-

Temperature: The experiment is conducted at a constant temperature, typically 298 K.

2.4. Data Processing

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

Phase correction is applied to obtain a pure absorption spectrum.

-

Baseline correction is performed to ensure a flat baseline.

-

The spectrum is referenced to the TMS signal at 0.00 ppm.

-

Integration of the signals is performed to determine the relative number of protons.

-

Peak picking is carried out to identify the chemical shifts of the signals.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of this compound with the different proton environments labeled, corresponding to the data in the table above.

Caption: Molecular structure of this compound with proton labels.

References

In-Depth Technical Guide to 13C NMR Analysis of Ethyl (E)-oct-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of Ethyl (E)-oct-2-enoate. It includes predicted spectral data, a detailed experimental protocol for acquiring high-quality spectra, and a logical workflow for the analysis process. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation and quality control.

Predicted 13C NMR Spectral Data

While a publicly available, fully assigned experimental 13C NMR spectrum for this compound is not readily accessible, a reliable prediction of the chemical shifts can be made based on the analysis of structurally similar α,β-unsaturated esters and established chemical shift increments. The predicted data, assuming the spectrum is recorded in deuterated chloroform (B151607) (CDCl₃), is summarized in Table 1.

The structure and carbon numbering of this compound are as follows:

Table 1: Predicted 13C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Atom | Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| 1 | CH₃ (octyl) | ~14.0 | Terminal methyl group of the octyl chain. |

| 2 | CH₂ | ~22.5 | Methylene group adjacent to the terminal methyl. |

| 3 | CH₂ | ~31.5 | Methylene group in the octyl chain. |

| 4 | CH₂ | ~28.0 | Methylene group in the octyl chain. |

| 5 | CH₂ | ~32.0 | Methylene group allylic to the double bond. |

| 6 | =CH | ~144.0 | β-olefinic carbon, deshielded by the carbonyl group. |

| 7 | =CH | ~123.0 | α-olefinic carbon. |

| 8 | C=O | ~166.5 | Carbonyl carbon of the ester. |

| 9 | O-CH₂ | ~60.0 | Methylene group of the ethyl ester. |

| 10 | CH₃ (ethyl) | ~14.2 | Methyl group of the ethyl ester. |

Experimental Protocol for 13C NMR Analysis

This section outlines a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining a high-resolution NMR spectrum.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for nonpolar organic compounds like this compound.[1]

-

Concentration: For a standard 13C NMR experiment, a concentration of 20-50 mg of the analyte dissolved in 0.6-0.7 mL of CDCl₃ is recommended.[1][2]

-

Sample Tube: Use a clean, dry, high-quality 5 mm NMR tube.

-

Procedure:

-

Accurately weigh the desired amount of this compound into a clean, dry vial.

-

Add the appropriate volume of CDCl₃ to the vial.

-

Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into the NMR tube to remove any particulate matter.[2]

-

Cap the NMR tube securely to prevent solvent evaporation.

-

NMR Instrument Parameters

The following parameters are recommended for a standard proton-decoupled 13C NMR experiment on a 400 MHz or 500 MHz spectrometer.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.[3]

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is a good starting point. For more quantitative results, a longer delay of at least 5 times the longest T1 of the carbon nuclei should be used.

-

Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are necessary to achieve a good signal-to-noise ratio, depending on the sample concentration.

-

Spectral Width (SW): A spectral width of approximately 200-220 ppm is appropriate to cover the expected range of carbon chemical shifts.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

-

Referencing: The chemical shifts should be referenced to the residual solvent peak of CDCl₃ (δ = 77.16 ppm).

For quantitative 13C NMR , modifications to the standard protocol are necessary to ensure accurate integration of the signals. This involves using a longer relaxation delay (D1) of at least 5 times the T1 of the slowest relaxing carbon (often quaternary carbons) and employing inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).[4] The addition of a relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can also be used to shorten the T1 relaxation times and reduce the required experimental time.[4]

Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow for the 13C NMR analysis of a compound such as this compound.

Caption: Logical workflow for 13C NMR analysis.

This technical guide provides a foundational understanding of the 13C NMR analysis of this compound. By following the detailed experimental protocol and utilizing the predicted spectral data, researchers can confidently acquire and interpret the 13C NMR spectrum of this compound, aiding in its structural verification and purity assessment.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. How to make an NMR sample [chem.ch.huji.ac.il]

- 3. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 4. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

Mass Spectrometry of Ethyl (E)-oct-2-enoate: A Technical Guide

This technical guide provides an in-depth analysis of the mass spectrometry of Ethyl (E)-oct-2-enoate, a compound of interest in various fields, including flavor and fragrance chemistry, and as a potential biomarker. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at its fragmentation patterns under electron ionization, experimental protocols for its analysis, and a visual representation of its mass spectral behavior.

Introduction

This compound (C10H18O2) is an unsaturated fatty acid ester with a molecular weight of 170.25 g/mol .[1][2][3] Its structure, featuring a double bond conjugated to the carbonyl group, leads to a characteristic fragmentation pattern in mass spectrometry, which is crucial for its identification and structural elucidation. Electron ionization (EI) mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful technique for analyzing volatile compounds like this compound.[4]

Electron Ionization Mass Spectrometry Data

Upon electron ionization, this compound undergoes fragmentation, producing a series of characteristic ions. The mass spectrum is typically dominated by fragments resulting from cleavages influenced by the ester functional group and the double bond. The quantitative data from the electron ionization mass spectrum of this compound is summarized in Table 1.

Table 1: Key Fragment Ions and Relative Abundance for this compound

| m/z | Proposed Fragment Ion | Relative Abundance (%) |

| 27 | [C2H3]+ | 20.8 |

| 29 | [C2H5]+ | 43.0 |

| 41 | [C3H5]+ | 37.7 |

| 55 | [C4H7]+ | 59.8 |

| 68 | [C5H8]+ | 24.0 |

| 81 | [C6H9]+ | Not Reported |

| 99 | [M-C5H11]+ | Not Reported |

| 101 | [C5H9O2]+ | Not Reported |

| 125 | [M-OC2H5]+ | Not Reported |

| 170 | [M]+• (Molecular Ion) | Trace |

Data compiled from the NIST Mass Spectrometry Data Center and ChemicalBook.[1][5]

Proposed Fragmentation Pathways

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion ([M]+•). Due to the presence of the α,β-unsaturation, the molecular ion peak is often weak or absent.[6] The major fragmentation pathways are described below and illustrated in the accompanying diagram.

-

Loss of the ethoxy group (-OC2H5): Cleavage of the C-O bond results in the formation of an acylium ion at m/z 125.

-

McLafferty Rearrangement: This is a characteristic fragmentation for esters. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond, leading to a neutral alkene and a charged enol.

-

Alpha-cleavage: Cleavage of the bond alpha to the carbonyl group can result in the loss of an ethyl radical (•C2H5) or an ethoxy radical (•OC2H5).[4]

-

Cleavage along the alkyl chain: Fragmentation along the hydrocarbon chain leads to a series of characteristic hydrocarbon ions, typically separated by 14 Da (CH2).

Below is a DOT script for a Graphviz diagram illustrating the primary fragmentation pathways of this compound.

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocols

The following is a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

4.1. Sample Preparation

Samples containing this compound should be dissolved in a volatile organic solvent, such as dichloromethane (B109758) or hexane, to a final concentration of approximately 10-100 µg/mL.

4.2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, typically operated in split mode with a split ratio of 20:1 to 50:1.

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., VF-5MS), is commonly used.[2]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

4.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[5]

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-300.

-

Scan Rate: 2 scans/second.

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.[5]

4.4. Data Analysis

The acquired mass spectra are compared with reference spectra in mass spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, for compound identification.[1] The fragmentation pattern, including the presence of key ions and their relative abundances, is used for structural confirmation.

Conclusion

The mass spectrometry of this compound provides a distinct fragmentation pattern that allows for its confident identification. The combination of the molecular ion information (when present) and the characteristic fragment ions, particularly those resulting from cleavages influenced by the conjugated system, serves as a reliable fingerprint. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working on the analysis and characterization of this and related unsaturated esters.

References

- 1. Ethyl (E)-2-octenoate [webbook.nist.gov]

- 2. Ethyl (E)-2-octenoate [webbook.nist.gov]

- 3. Ethyl (E)-2-octenoate | C10H18O2 | CID 5352768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ETHYL TRANS-2-OCTENOATE(7367-82-0) MS [m.chemicalbook.com]

- 6. Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Infrared Spectroscopy of Ethyl (E)-oct-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of Ethyl (E)-oct-2-enoate, a key fragrance and flavor compound. This document details the expected vibrational frequencies, provides a detailed experimental protocol for acquiring high-quality spectra, and presents a logical workflow for the spectroscopic analysis.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to its vibrational modes. For this compound, an α,β-unsaturated ester, IR spectroscopy is instrumental in confirming the presence of key functional groups, including the ester carbonyl (C=O), the carbon-carbon double bond (C=C), and the various carbon-hydrogen (C-H) and carbon-oxygen (C-O) bonds.

The trans- (E) configuration of the double bond also influences the vibrational spectrum, providing a unique fingerprint for this specific isomer. This guide will delve into the characteristic absorption bands that define the IR spectrum of this compound.

Predicted Infrared Absorption Data

The following table summarizes the predicted characteristic infrared absorption peaks for this compound based on established ranges for α,β-unsaturated esters. These values are critical for the identification and characterization of the compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~2960-2850 | Strong | C-H Stretch | Alkyl (CH₃, CH₂) |

| ~1730-1715 | Strong | C=O Stretch | α,β-unsaturated Ester |

| ~1650 | Medium | C=C Stretch | Alkene |

| ~1250-1200 | Strong | C-O Stretch (asymmetric) | Ester |

| ~1100-1000 | Strong | C-O Stretch (symmetric) | Ester |

| ~980 | Medium | =C-H Bend (out-of-plane) | trans-Alkene |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

High-quality infrared spectra of liquid samples like this compound are efficiently obtained using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy. This technique requires minimal sample preparation and provides excellent reproducibility.

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.[1]

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal surface is clean. Wipe the crystal with a soft, lint-free cloth dampened with a volatile solvent (e.g., isopropanol (B130326) or ethanol) and allow it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the ambient environment.

-

-

Sample Application:

-

Place a small drop (typically 1-2 drops) of this compound directly onto the center of the ATR crystal.

-

-

Spectrum Acquisition:

-

Lower the ATR press to ensure good contact between the liquid sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded over the mid-infrared range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Perform peak picking to identify the wavenumbers of the absorption maxima.

-

Correlate the observed peaks with the known vibrational frequencies of the functional groups present in this compound.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal after analysis by wiping away the sample with a soft cloth and an appropriate solvent.

-

Logical Workflow for Infrared Spectroscopy Analysis

The following diagram illustrates the logical workflow for conducting an infrared spectroscopy experiment, from sample preparation to final data interpretation.

References

An In-depth Technical Guide to Ethyl (E)-oct-2-enoate

CAS Number: 7367-82-0

This technical guide provides a comprehensive overview of Ethyl (E)-oct-2-enoate, a significant unsaturated fatty acid ester. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and insights into its potential biological relevance.

Compound Identification and Properties

This compound, also known as ethyl trans-2-octenoate, is an organic compound classified as a fatty acid ester. It is recognized by the CAS number 7367-82-0.[1] This ester is characterized by a fruity aroma and is found in some natural sources, such as Carica papaya.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7367-82-0 | [1] |

| Molecular Formula | C10H18O2 | [1] |

| Molecular Weight | 170.25 g/mol | |

| Boiling Point | 94.0 °C @ 30.00 mm Hg | [3] |

| Specific Gravity | 0.8870 to 0.8910 @ 25.00 °C | |

| Refractive Index | 1.4380 to 1.4420 @ 20.00 °C | |

| Flash Point | 195.00 °F (90.56 °C) | |

| Solubility | Insoluble in water; soluble in alcohol | [2] |

| Appearance | Colorless clear liquid | |

| Kovats Retention Index | 1224, 1226 (Standard non-polar column) | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and analysis of this compound in a research setting. Below are representative methodologies based on established chemical reactions for similar compounds.

The Wittig reaction is a reliable method for the stereoselective synthesis of alkenes from aldehydes or ketones and is particularly effective for producing (E)-isomers when using stabilized ylides.[4][5]

Protocol:

-

Preparation of the Wittig Reagent (Ethyl (triphenylphosphoranylidene)acetate):

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add triphenylphosphine (B44618) (1.1 equivalents) to anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add ethyl bromoacetate (B1195939) (1.0 equivalent) to the suspension.

-

Allow the mixture to warm to room temperature and stir overnight. The formation of a white precipitate of the phosphonium (B103445) salt will be observed.

-

Filter the phosphonium salt, wash it with cold anhydrous diethyl ether, and dry it under a vacuum.

-

To a suspension of the dried phosphonium salt in anhydrous THF at 0 °C, slowly add a strong base such as sodium hydride (1.0 equivalent). Stir the mixture until the ylide is formed, typically indicated by a color change.

-

-

Reaction with Hexanal (B45976):

-

In a separate flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve hexanal (1.0 equivalent) in anhydrous THF.

-

Cool the hexanal solution to 0 °C in an ice bath.

-

Slowly add the freshly prepared Wittig reagent solution from the previous step to the hexanal solution via a cannula.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield this compound.

-

Fischer esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[6][7][8]

Protocol:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine (E)-oct-2-enoic acid (1.0 equivalent) and a large excess of absolute ethanol (B145695) (which also serves as the solvent).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

-

-

Reaction Execution:

-

Heat the mixture to reflux and stir for 4-6 hours. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted carboxylic acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield this compound.

-

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[9] The NIST Chemistry WebBook provides mass spectral data for this compound.[1][10]

Instrumental Parameters (Representative):

-

Gas Chromatograph: Agilent 8890 GC system or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer: Agilent 7000D MS/MS or equivalent.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, its structural similarity to other biologically active fatty acid esters suggests potential roles in cellular signaling. Unsaturated fatty acids are known to modulate membrane fluidity and are precursors to various signaling molecules.[2][11] Short-chain fatty acids (SCFAs), which share the ester functional group, are well-known to interact with G-protein-coupled receptors (GPCRs) like FFAR2 and FFAR3, and to inhibit histone deacetylases (HDACs), thereby influencing inflammation, glucose, and lipid metabolism.[12][13][14][15]

Based on this, a plausible hypothesis is that this compound could interact with cell surface receptors or intracellular targets to modulate signaling cascades involved in metabolic regulation and inflammatory responses.

Mandatory Visualizations

References

- 1. Ethyl (E)-2-octenoate [webbook.nist.gov]

- 2. Biological Role of Unsaturated Fatty Acid Desaturases in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl (E)-2-octenoate | C10H18O2 | CID 5352768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. Ethyl (E)-2-octenoate [webbook.nist.gov]

- 11. Unsaturated Fatty Acids and Their Immunomodulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The role of short-chain fatty acids in the interplay between gut microbiota and diet in cardio-metabolic health - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl (E)-oct-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl (E)-oct-2-enoate, a compound of interest in various scientific and industrial applications. This document outlines its molecular characteristics, provides available quantitative data, and describes a general synthetic approach and analytical workflow.

Core Molecular Information

This compound is an unsaturated fatty acid ester. Its molecular structure consists of an eight-carbon chain with a double bond between the second and third carbon atoms in the trans (E) configuration, and an ethyl ester group at one end.[1] The molecular formula for this compound is C10H18O2.[1][2][3]

Quantitative Data Summary

A compilation of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C10H18O2 | [1][2][3] |

| Molecular Weight | 170.25 g/mol | [2][3] |

| CAS Registry Number | 7367-82-0 | [1] |

| Boiling Point | 94.0 °C @ 30.0 mmHg | [2] |

| Specific Gravity | 0.8870 to 0.8910 @ 25 °C | [4] |

| Refractive Index | 1.4380 to 1.4420 @ 20 °C | [4] |

| Flash Point | 90.56 °C (195.00 °F) | [4] |

| Solubility | Insoluble in water; soluble in alcohol | [5] |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the esterification of (E)-oct-2-enoic acid with ethanol (B145695) in the presence of an acid catalyst. A representative, though not fully detailed, synthetic reference can be found in the journal Synthesis, page 58, from 1982.[6]

General Procedure:

-

(E)-oct-2-enoic acid is dissolved in an excess of anhydrous ethanol .

-

A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid , is added to the mixture.

-

The reaction mixture is heated under reflux for several hours to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the excess ethanol is removed under reduced pressure.

-

The residue is then dissolved in an organic solvent, such as diethyl ether, and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation.

Visualized Workflows and Pathways

The following diagrams illustrate key processes related to this compound.

Caption: A generalized workflow for the synthesis of this compound.

Caption: A logical workflow for the analytical characterization of this compound.

References

- 1. Ethyl (E)-2-octenoate [webbook.nist.gov]

- 2. Ethyl (E)-2-octenoate | C10H18O2 | CID 5352768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ethyl (E)-2-octenoate, 7367-82-0 [thegoodscentscompany.com]

- 5. Ethyl 2-octenoate, (2E)- | C10H18O2 | CID 5364399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

Boiling point of Ethyl (E)-oct-2-enoate

An In-depth Technical Guide to the Boiling Point of Ethyl (E)-oct-2-enoate

This technical guide provides a comprehensive overview of the boiling point of this compound, tailored for researchers, scientists, and professionals in drug development. The document details the physicochemical properties, experimental protocols for boiling point determination, and a logical workflow for this process.

Physicochemical Properties

This compound is an organic compound, specifically a fatty acid ethyl ester.[1] Its physical and chemical characteristics are crucial for its handling, purification, and application in various chemical syntheses. The boiling point is a key indicator of its volatility and is essential data for distillation-based purification methods.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound. The boiling point is provided at both standard atmospheric pressure and under reduced pressure, which is common for compounds of this molecular weight to prevent decomposition at high temperatures.

| Property | Value | Source |

| Boiling Point | 191.00 to 192.00 °C | The Good Scents Company[2] |

| (at 760.00 mm Hg) | ||

| Boiling Point | 94.00 °C | PubChem[3], The Good Scents Company[2] |

| (at 30.00 mm Hg) | ||

| Molecular Formula | C₁₀H₁₈O₂ | PubChem[3], The Good Scents Company[2], Stenutz[4] |

| Molecular Weight | 170.25 g/mol | PubChem[3], The Good Scents Company[2], Stenutz[4] |

| CAS Number | 7367-82-0 | The Good Scents Company[2], Stenutz[4] |

| Density | 0.883 g/mL | Stenutz[4] |

| Refractive Index | 1.438 to 1.442 (@ 20.00 °C) | The Good Scents Company[2] |

Experimental Protocols for Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] Accurate determination is critical for compound identification and purification. Two standard methods are detailed below.

Method 1: Thiele Tube Method (Micro-scale)

This method is ideal for small sample quantities (less than 0.5 mL).[6]

Apparatus:

-

Thiele tube

-

High-temperature mineral oil

-

Thermometer (-10 to 250 °C)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or micro-burner

Procedure:

-

Sample Preparation: Fill the small test tube to about half-full with this compound.[6]

-

Capillary Insertion: Place the capillary tube into the test tube with the open end down.[6]

-

Assembly: Attach the test tube to the thermometer using a small rubber band. Ensure the bottom of the test tube is aligned with the thermometer bulb.[6]

-

Heating: Clamp the Thiele tube and insert the thermometer assembly, ensuring the sample is immersed in the mineral oil in the main body of the tube. Heat the side arm of the Thiele tube gently and continuously with a burner.[6]

-

Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Continue heating until a vigorous and continuous stream of bubbles is observed.[6]

-

Measurement: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[6] Record this temperature.

Method 2: Simple Distillation (Macro-scale)

This method is suitable when a larger quantity of the substance (at least 5 mL) is available and can simultaneously serve as a purification step.[6]

Apparatus:

-

Distillation flask (round-bottom)

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle or sand bath

-

Boiling chips or magnetic stir bar

-

Clamps and stands

Procedure:

-

Setup: Assemble a simple distillation apparatus. Place at least 5 mL of this compound and a few boiling chips into the distillation flask.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor as it passes into the condenser.[6]

-

Heating: Begin heating the flask. The liquid will eventually boil, and its vapor will rise and enter the condenser.

-

Equilibrium: The temperature on the thermometer will rise and then stabilize. This stable temperature, observed during the collection of the bulk of the distillate, is the boiling point of the liquid.[6]

-

Data Recording: Record the stable temperature reading as the boiling point. Also, record the ambient barometric pressure, as boiling point is pressure-dependent.

Logical Workflow

The following diagram illustrates the logical workflow for the determination and verification of the boiling point of this compound.

Caption: Logical workflow for boiling point determination.

References

- 1. Ethyl 2-octenoate, (2E)- | C10H18O2 | CID 5364399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethyl (E)-2-octenoate, 7367-82-0 [thegoodscentscompany.com]

- 3. Ethyl (E)-2-octenoate | C10H18O2 | CID 5352768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ethyl (2E)-2-octenoate [stenutz.eu]

- 5. phillysim.org [phillysim.org]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of Ethyl (E)-oct-2-enoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl (E)-oct-2-enoate, a key fragrance and flavor compound also utilized as a biochemical reagent in life science research.[1][2] Due to its applications in various scientific fields, understanding its behavior in different solvent systems is crucial for formulation, synthesis, and experimental design.

Core Concepts in Solubility

This compound is an unsaturated fatty acid ester. Its solubility is primarily governed by its molecular structure: a ten-carbon ester with a double bond in the E (trans) configuration.[3] This structure imparts a predominantly non-polar character, making it readily soluble in organic solvents while having limited solubility in water.[3][4] The general principle of "like dissolves like" is central to understanding its solubility profile; it is more soluble in solvents with similar, lower polarity.

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, its qualitative solubility and estimated water solubility have been reported.

Table 1: Solubility of this compound

| Solvent | Type | Solubility | Temperature (°C) | Notes |

| Water | Polar Protic | Insoluble (Estimated: 52.1 mg/L) | 25 | The long hydrocarbon chain limits interaction with polar water molecules. |

| Ethanol | Polar Protic | Soluble | Not Specified | Readily miscible. |

| Fats/Oils | Non-Polar | Soluble | Not Specified | The hydrophobic nature of the ester allows it to dissolve in fats and oils. |

It is important to note that the water solubility value is an estimation and may vary with experimental conditions.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data in specific organic solvents, standardized experimental protocols can be employed. The following are detailed methodologies for two common approaches.

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward technique for determining the solubility of a solute in a solvent by measuring the mass of the dissolved solute in a saturated solution.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to the chosen organic solvent in a sealed container (e.g., a screw-cap vial).

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute at the end of this period confirms saturation.

-

-

Separation of the Saturated Solution:

-

Allow the undissolved solute to settle.

-

Carefully extract a known volume of the clear supernatant (the saturated solution) using a calibrated pipette. To avoid transferring any solid particles, filtration through a syringe filter (e.g., 0.45 µm PTFE) is recommended.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood with a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute) until the solute is completely dry.

-

Once the solvent is removed, re-weigh the container with the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final mass of the container minus its initial (tare) mass.

-

Solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

High-Performance Liquid Chromatography (HPLC) Method for Solubility Determination

HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a saturated solution, particularly for compounds that are soluble at lower concentrations.

Methodology:

-

Preparation of a Saturated Solution:

-

Follow the same procedure as in the gravimetric method to prepare a saturated solution of this compound in the desired solvent and allow it to reach equilibrium.

-

-

Sample Preparation:

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the sample.

-

Inject the standard solutions into the HPLC system and record the peak area for each concentration.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

-

Sample Analysis and Calculation:

-

Inject the diluted sample solution into the HPLC system and record its peak area.

-

Using the equation of the line from the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

-

Visualization of Relevant Workflows

While this compound is not typically associated with complex biological signaling pathways, its synthesis and the experimental determination of its solubility represent logical workflows that can be visualized.

Caption: Synthesis of this compound via Fischer Esterification.

Caption: General Experimental Workflow for Solubility Determination.

References

Stereoisomers of Ethyl Oct-2-enoate: A Technical Guide for Researchers

Introduction

Ethyl oct-2-enoate, a valuable unsaturated ester in various research and development applications, exists as two stereoisomers: (E)-ethyl oct-2-enoate and (Z)-ethyl oct-2-enoate. These geometric isomers, arising from the restricted rotation around the C2-C3 double bond, exhibit distinct physicochemical and spectroscopic properties. This technical guide provides an in-depth overview of the synthesis, characterization, and comparative data of these stereoisomers, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

The stereochemical configuration of the C2-C3 double bond significantly influences the physical and spectroscopic properties of ethyl oct-2-enoate. The (E)-isomer, being more linear, generally has a higher boiling point and refractive index compared to the more sterically hindered (Z)-isomer. A comprehensive comparison of their properties is presented in the tables below.